TRPP3 Inhibition: Phenamil Exhibits 1,021-Fold Greater Potency Than Amiloride and 7.8-Fold Greater Potency Than Benzamil
Phenamil is the most potent TRPP3 inhibitor among the amiloride analog series, with an IC50 of 0.14 μM in two-microelectrode voltage clamp experiments using Xenopus laevis oocytes expressing TRPP3 [1][2]. This represents a 1,021-fold improvement in potency over the parent compound amiloride (IC50 = 143 μM) and a 7.8-fold improvement over benzamil (IC50 = 1.1 μM) [1]. The rank order of TRPP3 inhibition potency is phenamil > benzamil > EIPA > amiloride, with IC50 values of 0.14 μM, 1.1 μM, 10.5 μM, and 143 μM, respectively [1][2].
| Evidence Dimension | TRPP3-mediated Ca²⁺-activated current inhibition (IC50) |
|---|---|
| Target Compound Data | 0.14 μM |
| Comparator Or Baseline | Benzamil: 1.1 μM; EIPA: 10.5 μM; Amiloride: 143 μM |
| Quantified Difference | 1,021-fold more potent than amiloride; 7.8-fold more potent than benzamil; 75-fold more potent than EIPA |
| Conditions | Xenopus laevis oocyte expression system; two-microelectrode voltage clamp at -50 mV |
Why This Matters
For research requiring TRPP3 inhibition with minimal cross-reactivity at other amiloride-sensitive targets, phenamil provides substantially greater potency than benzamil or amiloride, enabling lower working concentrations and reduced off-target effects in TRPP3-dependent experimental models.
- [1] Dai XQ, Ramji A, Liu Y, Li Q, Karpinski E, Chen XZ. Inhibition of TRPP3 Channel by Amiloride and Analogs. Molecular Pharmacology. 2007;72(6):1576-1585. DOI:10.1124/mol.107.037150 View Source
- [2] Alexander SPH, Mathie A, Peters JA. The Concise Guide to Pharmacology 2013/14: Ion Channels. British Journal of Pharmacology. 2013;170(8):1607-1651. DOI:10.1111/bph.12448 View Source
